24,25-Dihydroxy Vitamin D2-d3
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Overview
Description
24,25-Dihydroxy Vitamin D2-d3 is a compound that belongs to the family of vitamin D metabolites. It is a mixture of diastereomers, which means it contains two or more stereoisomers that are not mirror images of each other. This compound is closely related to 1,25-dihydroxyvitamin D3, the active form of vitamin D3, and plays a role in the metabolism and regulation of calcium and phosphate in the body .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 24,25-Dihydroxy Vitamin D2-d3 typically involves the hydroxylation of vitamin D2 or vitamin D3. One common method is the use of the enzyme CYP24A1 (25-hydroxyvitamin D3-24-hydroxylase), which catalyzes the hydroxylation of 25-hydroxyvitamin D3 to form 24,25-dihydroxyvitamin D3 . The reaction conditions often include the presence of cofactors such as NADPH and oxygen.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar enzymatic processes. The use of bioreactors and optimized reaction conditions ensures high yield and purity of the compound. The process may also involve purification steps such as chromatography to isolate the desired diastereomers .
Chemical Reactions Analysis
Types of Reactions: 24,25-Dihydroxy Vitamin D2-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form other metabolites.
Reduction: Reduction reactions can modify the hydroxyl groups.
Substitution: Substitution reactions can occur at the hydroxyl groups or other functional groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The reactions are typically carried out under controlled conditions such as specific temperatures and pH levels .
Major Products: The major products formed from these reactions include various hydroxylated metabolites of vitamin D, which may have different biological activities and functions .
Scientific Research Applications
24,25-Dihydroxy Vitamin D2-d3 has several scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry for the quantification of vitamin D metabolites.
Biology: The compound is studied for its role in calcium and phosphate metabolism and its effects on bone health.
Medicine: Research is ongoing to understand its potential therapeutic applications in conditions such as osteoporosis and chronic kidney disease.
Mechanism of Action
The mechanism of action of 24,25-Dihydroxy Vitamin D2-d3 involves its interaction with the vitamin D receptor (VDR). Upon binding to VDR, it influences the transcription of various genes involved in calcium and phosphate homeostasis. The compound also interacts with enzymes such as CYP24A1, which regulates its metabolism and activity .
Comparison with Similar Compounds
1,25-Dihydroxyvitamin D3: The active form of vitamin D3, which has a higher affinity for VDR and more potent biological effects.
25-Hydroxyvitamin D3: A precursor to both 1,25-dihydroxyvitamin D3 and 24,25-dihydroxyvitamin D3, commonly measured to assess vitamin D status.
Uniqueness: 24,25-Dihydroxy Vitamin D2-d3 is unique in its role as a metabolite that is primarily involved in the regulation of vitamin D catabolism. Unlike 1,25-dihydroxyvitamin D3, which is the active hormonal form, 24,25-dihydroxyvitamin D3 is considered an inactive metabolite with potential regulatory functions .
Properties
IUPAC Name |
(E,6R)-6-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(5S)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methyl-3-(trideuteriomethyl)hept-4-ene-2,3-diol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H44O3/c1-19-9-12-23(29)18-22(19)11-10-21-8-7-16-27(5)24(13-14-25(21)27)20(2)15-17-28(6,31)26(3,4)30/h10-11,15,17,20,23-25,29-31H,1,7-9,12-14,16,18H2,2-6H3/b17-15+,21-10+,22-11-/t20-,23+,24-,25+,27-,28?/m1/s1/i6D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPEQZNMKGFTMQE-TYXRNSGASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=CC(C)(C(C)(C)O)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(/C=C/[C@@H](C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O)C)(C(C)(C)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H44O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60747686 |
Source
|
Record name | (3S,5Z,7E,22E,24xi)-(28,28,28-~2~H_3_)-9,10-Secoergosta-5,7,10,22-tetraene-3,24,25-triol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60747686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
431.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118584-50-2 |
Source
|
Record name | (3S,5Z,7E,22E,24xi)-(28,28,28-~2~H_3_)-9,10-Secoergosta-5,7,10,22-tetraene-3,24,25-triol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60747686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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